4-((3-bromo-4-hydroxy-5-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
4-[(3-bromo-4-hydroxy-5-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2O6/c1-15-22(27(34)31(30(15)2)17-9-5-4-6-10-17)23(16-13-19(29)26(33)21(14-16)36-3)24-25(32)18-11-7-8-12-20(18)37-28(24)35/h4-14,23,32-33H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYUVYAFIFDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)Br)O)OC)C4=C(C5=CC=CC=C5OC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-bromo-4-hydroxy-5-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Pyrazole ring : A five-membered ring that plays a crucial role in biological activity.
- Bromo and hydroxy substituents : These groups can enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this specific compound. The presence of the 3-bromo and 5-methoxy groups on the phenyl ring is believed to contribute to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that it affects cell cycle progression and promotes cell death in tumor cells .
- Case Studies : A study demonstrated that this pyrazole derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin against breast cancer cells, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of pathogens, including bacteria and fungi.
- Antibacterial Activity : The compound was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with varying minimum inhibitory concentration (MIC) values .
- Antifungal Activity : It demonstrated antifungal effects against Candida species with MIC values comparable to standard antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity, while halogen substitutions can improve binding affinity to target proteins .
| Substituent | Effect on Activity |
|---|---|
| Methoxy | Increases cytotoxicity |
| Bromo | Enhances binding affinity |
| Hydroxy | Contributes to solubility |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities further. Notable findings include:
- Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects on different cancer cell lines, revealing a range of IC50 values that suggest structural modifications can lead to improved potency .
- In vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound, showing promising results in reducing tumor size without significant toxicity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen Substitution (Br vs. Cl):
- Compound 16 (): Contains a 4-bromophenyl group, yielding a melting point (m.p.) of 200–201°C and an 79.3% synthesis yield.
- Compound 17 (): Chlorophenyl-substituted analog with a lower m.p. (129–130°C) and comparable yield (82.4%).
- Compounds 4 and 5 (): Isostructural chloro (4) and bromo (5) derivatives exhibit nearly identical crystal packing (triclinic, P̄1 symmetry) but adjust for halogen size. Bromo analogs often show higher melting points due to stronger van der Waals interactions .
Methoxy vs. Hydroxy Groups:
- For example, Compound 18 (), with a 4-methoxyphenyl group, has a m.p. of 160–161°C, intermediate between bromo and chloro analogs .
Structural Motifs: Coumarin and Pyrazolone Hybrids
- Coumarin-Pyrazolone Hybrids (): The compound 4-[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one monohydrate shares the coumarin-pyrazolone scaffold but uses a methylideneamino linker instead of a methyl bridge.
- Hydrazone-Linked Analogs (): Compounds like 3-(4-(2-(4-bromophenyl)hydrazinyl)-3-oxo-3H-pyrazol-5-yl)-4-hydroxy-1-methylquinolin-2(1H)-one replace the coumarin group with a quinolinone moiety.
Spectroscopic and Crystallographic Comparisons
Spectroscopic Data
- IR Spectroscopy: The target compound’s IR spectrum would show peaks for C=O (coumarin and pyrazolone, ~1650–1700 cm⁻¹), OH (phenolic, ~3400 cm⁻¹), and C-Br (~500–600 cm⁻¹). Similar analogs (e.g., Compound 16, ) display C=O at 1653 cm⁻¹ and NH/NH₂ stretches at 3253–3433 cm⁻¹ .
- ¹H-NMR : Aromatic protons in the bromophenyl and coumarin groups would resonate at δ 7.4–8.1 (cf. Compound 16: δ 7.44–8.07) .
Crystallographic Trends
- Isostructural Halogen Derivatives (): Chloro and bromo analogs (Compounds 4 and 5) adopt similar conformations but adjust halogen-bonding distances (Cl: ~3.4 Å; Br: ~3.5 Å). Bromo substituents increase unit cell volume due to larger atomic radius .
- Planarity and Packing: The coumarin moiety in the target compound may enforce planarity, akin to the near-planar structures of Compounds 4 and 4. Non-planar substituents (e.g., methoxy) disrupt π-stacking but enhance solubility .
Bioactive Potential
- Antimicrobial Activity : A related chloro-pyrazolone (Compound 4, ) shows antimicrobial activity, suggesting the target compound’s bromo and coumarin groups may enhance potency via increased lipophilicity or DNA intercalation .
- Enzyme Inhibition : Coumarin derivatives often inhibit kinases or proteases. The target compound’s hybrid structure could synergize pyrazolone’s anti-inflammatory properties with coumarin’s enzyme inhibition .
Data Tables
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including condensation between substituted phenyl rings and pyrazolone cores. Key steps include:
- Coupling reactions : Brominated phenolic intermediates are coupled with chromenone derivatives using acid catalysis or base-mediated conditions to form the central methylene bridge .
- Protection/deprotection : Hydroxyl and methoxy groups may require protection (e.g., acetyl or benzyl groups) to prevent side reactions .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity products (yields: 22–86%) . Optimal conditions include controlled pH (6–8), temperatures (60–80°C), and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally and chemically?
- Spectroscopic analysis :
- 1H/13C NMR : Assignments focus on aromatic protons (δ 6.5–8.0 ppm), carbonyl groups (δ 165–175 ppm), and methyl/methoxy substituents (δ 2.0–4.0 ppm) .
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and aromatic C–H stretching (3000–3100 cm⁻¹) .
- Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
Q. What structural features are resolved via X-ray crystallography?
Single-crystal X-ray diffraction reveals:
- Planarity : The chromenone and pyrazolone rings adopt near-coplanar conformations, stabilized by intramolecular hydrogen bonds (O–H···O) .
- Packing interactions : π-π stacking between phenyl groups and hydrogen-bonded networks contribute to crystal stability .
- Bond lengths : C–Br (1.89–1.92 Å) and C=O (1.21–1.23 Å) distances align with typical sp³-hybridized bromine and carbonyl groups .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Pharmacophore modeling : Identifies hydrogen-bond acceptors (carbonyl oxygen) and hydrophobic regions (bromophenyl groups) as key interaction sites .
- Docking studies : Molecular dynamics simulations suggest binding affinity to kinase targets (e.g., EGFR) via halogen bonding with bromine .
- ADME predictions : LogP values (~3.5) and polar surface area (~90 Ų) indicate moderate bioavailability but potential blood-brain barrier penetration limitations .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Dynamic vs. static structures : NMR captures solution-state conformations, while crystallography shows solid-state packing. For example, flexible methoxy groups may exhibit rotational freedom in solution but fixed orientations in crystals .
- Tautomerism : Keto-enol tautomerism in the pyrazolone ring can lead to discrepancies in NMR peak assignments vs. crystallographic bond lengths .
Q. What strategies improve synthetic yield without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Catalyst optimization : Use of Pd/C or organocatalysts for selective coupling minimizes byproducts .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
Q. Which in vitro assays evaluate bioactivity, given its structural motifs?
- Antioxidant assays : DPPH radical scavenging (IC50 values) correlates with phenolic hydroxyl groups .
- Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli assess efficacy linked to bromine and chromenone moieties .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate pyrazolone-mediated apoptosis .
Q. How do substituent modifications impact pharmacological activity?
- Bromine replacement : Fluorine or chlorine analogs show reduced antimicrobial activity but improved metabolic stability .
- Methoxy group removal : Eliminating the 5-methoxy group decreases antioxidant capacity by 40% but enhances solubility .
- Pyrazolone ring substitution : Methyl-to-ethyl changes at position 1 increase kinase inhibition potency (IC50: 1.2 μM → 0.8 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
